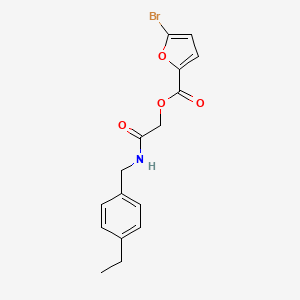

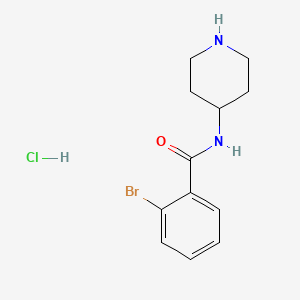

2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various bromo-substituted benzamide derivatives and their synthesis, which are structurally related to the compound . These derivatives are often synthesized for their potential biological activities, such as acting as CCR5 antagonists, which are relevant in the context of HIV-1 infection prevention .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from halogenated benzene derivatives and piperidine-based intermediates. For instance, the synthesis of a CCR5 antagonist involved the preparation of an intermediate from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by a series of reactions including elimination, reduction, and bromination . These methods could potentially be adapted for the synthesis of "this compound" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the X-ray structure characterization of antipyrine derivatives revealed that the compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . Similar analytical methods would be employed to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted benzamide derivatives is influenced by the presence of the bromo group, which can participate in further chemical transformations. The papers do not provide specific reactions for "this compound", but the reported compounds undergo reactions such as elimination, reduction, and bromination, which are typical for bromo-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are determined by their molecular structure. The presence of halogen atoms and the piperidine ring in the molecule can affect properties such as solubility, melting point, and biological activity. The antipyrine derivatives discussed in one of the papers exhibit solid-state structures that are stabilized by electrostatic energy contributions, which would also be relevant for the analysis of "this compound" .

Scientific Research Applications

Preparation and Characterization of Novel Compounds

- Research has focused on the synthesis of novel compounds, such as non-peptide CCR5 antagonists, which could have applications in treating various diseases, including HIV. The structural characterization of these compounds is achieved using techniques such as NMR, MS, and IR spectroscopy, indicating the importance of 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride derivatives in medicinal chemistry (H. Bi, 2014), (Cheng De-ju, 2014).

Anti-acetylcholinesterase Activity

- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These studies highlight the role of the benzamide moiety in enhancing activity and the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (H. Sugimoto et al., 1990).

Synthesis and Biological Activity

- The synthesis and characterization of benzamide derivatives and their metal complexes have been explored, demonstrating potential antibacterial activities. This research indicates the broad scope of applications for this compound derivatives in developing new antimicrobial agents (E. Khatiwora et al., 2013).

Pharmacological Properties

- The pharmacological exploration of benzamide derivatives as serotonin 4 receptor agonists showcases their potential in enhancing gastrointestinal motility. Such studies are crucial for developing new prokinetic agents with reduced side effects, further illustrating the therapeutic potential of compounds related to this compound (S. Sonda et al., 2003).

Vasodilation Properties

- Research into 3-pyridinecarboxylates of potential vasodilation properties, derived from this compound, indicates the potential of these compounds in cardiovascular therapeutics. The synthesis and screening for vasodilation activity highlight the ongoing search for novel therapeutics in managing cardiovascular conditions (A. S. Girgis et al., 2008).

Safety and Hazards

According to the safety data sheet, “2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride” should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Mechanism of Action

Target of Action

The primary target of the compound 2-Bromo-N-(piperidine-4-yl)benzamido hydrochloride is the hypoxia-inducible factor 1 (HIF-1) pathway . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its targets by activating the HIF-1 pathways . This activation leads to the induction of the expression of HIF-1α protein and downstream target gene p21 .

Biochemical Pathways

The activation of the HIF-1 pathways by this compound affects the transcription and expression of target genes, accelerating glycolysis in tumor cells . It also upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .

Result of Action

The molecular and cellular effects of the action of this compound include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activation of the HIF-1 pathways by the compound .

properties

IUPAC Name |

2-bromo-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCKEGGNPKVQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2545976.png)

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)